Cas no 186589-89-9 (2-Fluoro-5-iodophenol)

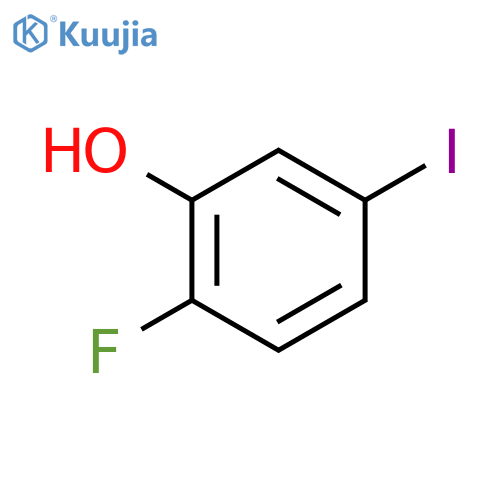

2-Fluoro-5-iodophenol structure

商品名:2-Fluoro-5-iodophenol

2-Fluoro-5-iodophenol 化学的及び物理的性質

名前と識別子

-

- 2-Fluoro-5-iodophenol

- AK-33857

- ANW-48957

- CTK8B5500

- MB14983

- MolPort-009-199-073

- PubChem18134

- SureCN1477169

- 2-fluoro-5-iodo-phenol

- Phenol, 2-fluoro-5-iodo-

- AMBZ0112

- JDGBFLDXIZQLLT-UHFFFAOYSA-N

- FCH1328836

- AM85640

- PC52001

- AX8159859

- AB0023046

- W4030

- ST24028009

- 589F899

- CS-W021694

- DS-12576

- EN300-91919

- FT-0687028

- DTXSID50677241

- 186589-89-9

- MFCD16659616

- SCHEMBL1477169

- A4127

- AKOS015891016

-

- MDL: MFCD16659616

- インチ: 1S/C6H4FIO/c7-5-2-1-4(8)3-6(5)9/h1-3,9H

- InChIKey: JDGBFLDXIZQLLT-UHFFFAOYSA-N

- ほほえんだ: IC1C([H])=C([H])C(=C(C=1[H])O[H])F

計算された属性

- せいみつぶんしりょう: 237.92900

- どういたいしつりょう: 237.929

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 99.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.2

- 疎水性パラメータ計算基準値(XlogP): 2.3

じっけんとくせい

- 密度みつど: 2.085

- ふってん: 248.954°C at 760 mmHg

- フラッシュポイント: 104.364°C

- 屈折率: 1.638

- PSA: 20.23000

- LogP: 2.13590

2-Fluoro-5-iodophenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM250701-1g |

2-Fluoro-5-iodophenol |

186589-89-9 | 95+% | 1g |

$143 | 2022-06-12 | |

| abcr | AB437064-5 g |

2-Fluoro-5-iodophenol; . |

186589-89-9 | 5g |

€700.30 | 2023-04-23 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F51370-100mg |

2-Fluoro-5-iodophenol |

186589-89-9 | 97% | 100mg |

¥36.0 | 2023-09-07 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB36070-1g |

2-Fluoro-5-iodophenol |

186589-89-9 | 97% | 1g |

¥1048 | 2023-09-15 | |

| Apollo Scientific | PC52001-250mg |

2-Fluoro-5-iodophenol |

186589-89-9 | 97% | 250mg |

£53.00 | 2023-09-02 | |

| abcr | AB437064-1g |

2-Fluoro-5-iodophenol; . |

186589-89-9 | 1g |

€231.30 | 2023-09-04 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F182326-250mg |

2-Fluoro-5-iodophenol |

186589-89-9 | 95% | 250mg |

¥214.90 | 2023-09-02 | |

| TRC | F598820-100mg |

2-Fluoro-5-iodophenol |

186589-89-9 | 100mg |

$87.00 | 2023-05-18 | ||

| TRC | F598820-50mg |

2-Fluoro-5-iodophenol |

186589-89-9 | 50mg |

$75.00 | 2023-05-18 | ||

| Enamine | EN300-91919-0.5g |

2-fluoro-5-iodophenol |

186589-89-9 | 95.0% | 0.5g |

$20.0 | 2025-02-21 |

2-Fluoro-5-iodophenol 関連文献

-

Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

186589-89-9 (2-Fluoro-5-iodophenol) 関連製品

- 2713-28-2(2-Fluoro-4-iodophenol)

- 950858-06-7(2,6-DIFLUORO-4-IODOPHENOL)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 5587-61-1(Triisocyanato(methyl)silane)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:186589-89-9)2-Fluoro-5-iodophenol

清らかである:99%

はかる:5g

価格 ($):294.0